![molecular formula C19H16N4O2S2 B2977769 N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 325821-65-6](/img/structure/B2977769.png)
N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various reactions such as Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary greatly depending on their structure. For example, quinoxaline is a white crystalline powder .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Novel thiophene derivatives, including those with sulfonamide moieties, have been synthesized and shown to exhibit significant in vitro anticancer activity against human breast cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment. Some compounds demonstrated higher cytotoxic activities than the conventional drug doxorubicin, indicating their promise as potent anticancer agents (Ghorab, Bashandy, & Alsaid, 2014). Additionally, sulfonamide derivatives have been reported to act as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase isozymes, further underscoring their therapeutic potential (Al-Said, Ghorab, Al-Qasoumi, El-Hossary, & Noaman, 2010).
Neuroprotection
Quinoxaline derivatives, particularly those related to N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide, have shown promise as neuroprotectants. One example, NBQX, is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, providing protection against global ischemia. This highlights the potential for such compounds in treating neurological damage resulting from ischemic events (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Antibacterial Applications
Research into the green synthesis of novel quinoxaline sulfonamides has revealed their efficacy as antibacterial agents against various bacterial strains, including Staphylococcus spp. and Escherichia coli. These findings suggest a role for these compounds in addressing bacterial infections, particularly those resistant to conventional antibiotics (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Sensing and Molecular Docking Studies
Sulfonamide-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives have been investigated for their selectivity toward Cu2+ ions, showing potential for chemical sensing applications. The ability to form complexes with metal ions, evidenced by shifts in UV–vis spectra and fluorescence responses, points to the utility of these compounds in the development of selective sensors (Korin, Cohen, Zeng, Xu, & Becker, 2011). Furthermore, theoretical and molecular docking studies of antimalarial sulfonamides against COVID-19 have illustrated the capability of these compounds to bind effectively to viral proteins, suggesting a potential avenue for therapeutic development against SARS-CoV-2 and other pathogens (Fahim & Ismael, 2021).
Wirkmechanismus
Target of action
Quinoxaline derivatives, which this compound is a part of, are known to have a wide range of biological activities. They can interact with various targets, including enzymes, receptors, and proteins, depending on their specific structure and functional groups .
Mode of action
The mode of action of quinoxaline derivatives can vary greatly depending on the specific derivative and its target. Generally, these compounds can bind to their targets, altering their function and leading to various biological effects .
Biochemical pathways
Again, the specific pathways affected by this compound would depend on its exact targets. Quinoxaline derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Quinoxaline derivatives can have a range of effects, from inhibiting enzyme activity and blocking receptor signaling to inducing cell death .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,17-11-6-12-26-17)23-19-18(20-13-14-7-2-1-3-8-14)21-15-9-4-5-10-16(15)22-19/h1-12H,13H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDNNFDOPSHEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

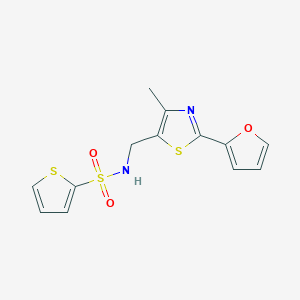
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2977688.png)
![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2977692.png)
![2-Methyl-3-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2977694.png)
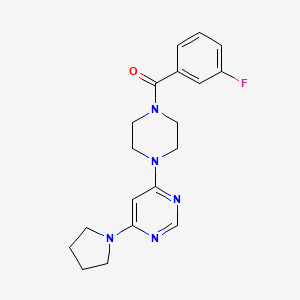
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2977697.png)
![N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine](/img/structure/B2977700.png)
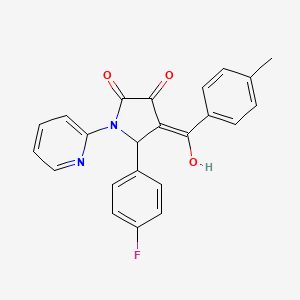
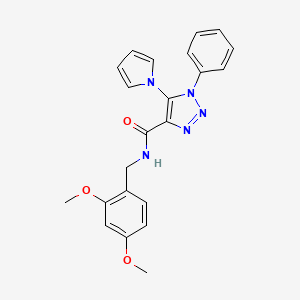
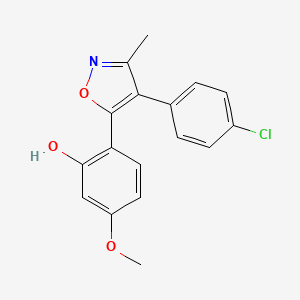
![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2977707.png)

![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-enamide](/img/structure/B2977709.png)